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A Researcher's Guide to Glycine-Based
Stripping Buffers for Western Blotting
For researchers, scientists, and drug development professionals engaged in Western blotting,

the ability to strip and re-probe a membrane is invaluable. It conserves precious samples,

saves time, and allows for the detection of multiple proteins on the same blot. Glycine-based

stripping buffers are a popular choice for this purpose, particularly for their "mild" action at a low

pH, which aims to dissociate antibodies without excessive removal of the transferred proteins.

This guide provides an objective comparison of different glycine-based stripping buffer

formulations, supported by experimental data and detailed protocols.

Mechanism of Action: Low-pH Glycine Stripping
Low-pH glycine stripping buffers work by disrupting the antigen-antibody interaction. The acidic

environment (typically around pH 2.2) alters the conformation of the antibodies, reducing their

binding affinity for the antigen and facilitating their removal from the membrane. This process is

intended to be gentle enough to leave the majority of the immobilized protein intact for

subsequent probing.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b047027?utm_src=pdf-interest
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b047027?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Mechanism of Low-pH Glycine Stripping
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Caption: Mechanism of antibody dissociation using a low-pH glycine buffer.
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Comparison of Glycine-Based Stripping Buffer
Formulations
The efficiency of a glycine-based stripping buffer can be modulated by the inclusion of

detergents like Sodium Dodecyl Sulfate (SDS) and Tween 20. Below is a comparison of

common formulations.

Buffer Formulation Key Components Characteristics
Efficacy & Protein
Retention

Formulation 1:

Glycine-HCl

0.2 M Glycine, HCl to

pH 2.2-2.5

The mildest

formulation. Aims to

minimize protein loss.

Generally effective for

antibodies with lower

affinity. A study has

shown that this type of

buffer does not cause

significant removal of

blotted proteins from a

PVDF membrane.[1]

Formulation 2:

Glycine-HCl with SDS

25 mM Glycine-HCl,

1% (w/v) SDS, pH 2.0

Increased stripping

efficiency due to the

denaturing effect of

SDS.

More effective at

removing high-affinity

antibodies compared

to glycine-HCl alone.

However, SDS can

lead to some protein

loss from the

membrane.[1][2]

Formulation 3:

Glycine-HCl with SDS

& Tween 20

1.5% (w/v) Glycine,

0.1% (w/v) SDS, 1%

(v/v) Tween 20, HCl to

pH 2.2

A commonly used

"mild" stripping buffer

that balances

efficiency and protein

retention.

The combination of

detergents aids in the

removal of antibodies.

It is considered a

good starting point for

many applications.[3]

[4]
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Note on Quantitative Comparisons: It is widely advised not to make direct quantitative

comparisons of protein levels on a blot before and after stripping. The stripping process can

inevitably lead to some degree of protein loss, which can affect the accuracy of such

comparisons.[5][6] For quantitative analysis, running parallel blots is the recommended

approach.[7]

Experimental Protocols
Below are detailed protocols for the preparation and use of the described glycine-based

stripping buffers. It is crucial to use PVDF membranes for stripping and reprobing, as they offer

better protein retention compared to nitrocellulose.[4][6]

Protocol 1: Glycine-HCl Stripping Buffer (Mild)
Buffer Preparation (1 Liter):

Glycine: 15 g

Adjust pH to 2.2 with HCl

Add ultrapure water to a final volume of 1 L

Stripping Procedure:

Wash the membrane in TBST (Tris-Buffered Saline with 0.1% Tween 20) for 5 minutes to

remove residual chemiluminescent substrate.

Incubate the membrane in the Glycine-HCl stripping buffer for 10-20 minutes at room

temperature with gentle agitation.

Repeat the incubation with fresh stripping buffer for another 10-20 minutes.

Wash the membrane three times for 5 minutes each in TBST.

Proceed with the blocking step before reprobing with the next primary antibody.
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Protocol 2: Glycine-HCl with SDS Stripping Buffer
(Intermediate)
Buffer Preparation (1 Liter):

Glycine: 1.875 g (for 25 mM)

SDS: 10 g (for 1% w/v)

Adjust pH to 2.0 with HCl

Add ultrapure water to a final volume of 1 L

Stripping Procedure:

Wash the membrane in TBST for 5 minutes.

Incubate the membrane in the Glycine-HCl with SDS stripping buffer for 30 minutes at room

temperature with constant agitation.[2]

Wash the membrane twice for 10 minutes each in PBS (Phosphate-Buffered Saline).

Wash the membrane twice for 5 minutes each in TBST.

Proceed to the blocking step.

Protocol 3: Glycine-HCl with SDS & Tween 20 Stripping
Buffer (Standard Mild)
Buffer Preparation (1 Liter):

Glycine: 15 g

SDS: 1 g

Tween 20: 10 mL

Add ultrapure water to ~800 mL
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Adjust pH to 2.2 with HCl

Bring the final volume to 1 L with ultrapure water.[5]

Stripping Procedure:

Wash the membrane in TBST for 5 minutes.

Incubate the membrane in the stripping buffer for 5-10 minutes at room temperature with

agitation.

Discard the buffer and add fresh stripping buffer for another 5-10 minutes of incubation.

Wash the membrane twice for 10 minutes each in PBS.

Wash the membrane twice for 5 minutes each in TBST.

The membrane is now ready for the blocking step.

Experimental Workflow for Evaluating Stripping
Efficiency
To ensure the complete removal of antibodies and the integrity of the target protein, a

systematic evaluation of the stripping protocol is essential.
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Workflow for Evaluating Stripping Buffer Efficiency
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Caption: A systematic workflow to validate the effectiveness of a stripping protocol.
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Conclusion
The choice of a glycine-based stripping buffer depends on the affinity of the antibody-antigen

interaction. For many applications, a simple low-pH glycine buffer or one supplemented with

mild detergents provides an effective means of stripping antibodies while preserving the target

protein. It is crucial to optimize the stripping protocol for your specific antibody and protein of

interest and to validate the complete removal of antibodies before reprobing. While quantitative

comparisons across stripping cycles should be avoided, the ability to reuse a blot for the

detection of multiple proteins remains a powerful tool in the researcher's arsenal.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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